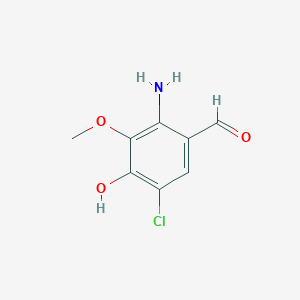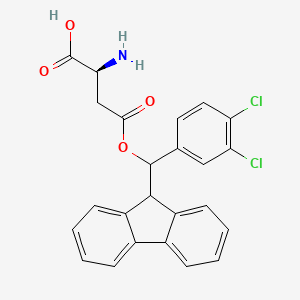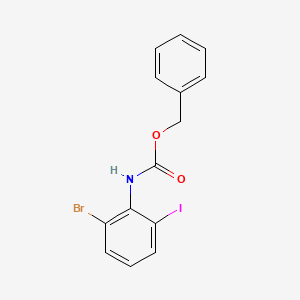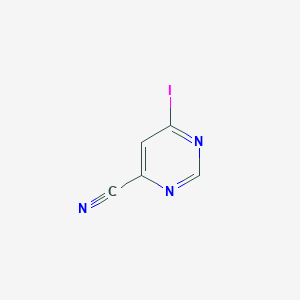![molecular formula C6H15NO2 B13083876 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol](/img/structure/B13083876.png)
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol is an organic compound with the molecular formula C6H15NO2. This compound features an amino group attached to a butyl chain, which is further connected to an ethoxy group. It is a versatile molecule used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol typically involves the reaction of 2-aminoethanol with 1-chlorobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminoethanol attacks the carbon atom of 1-chlorobutane, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Halides or alkyl derivatives.
科学的研究の応用
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol finds applications in various fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethoxy group can participate in hydrophobic interactions, stabilizing the compound within biological systems.
類似化合物との比較
Similar Compounds
2-[(Butan-2-yl)amino]ethan-1-ol: Similar structure but with a different substitution pattern on the butyl chain.
2-[(1-Aminopropan-2-yl)oxy]ethan-1-ol: Similar structure but with a shorter carbon chain.
Uniqueness
2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer butyl chain compared to similar compounds allows for more extensive hydrophobic interactions, making it a valuable molecule in various research applications.
特性
分子式 |
C6H15NO2 |
|---|---|
分子量 |
133.19 g/mol |
IUPAC名 |
2-(1-aminobutan-2-yloxy)ethanol |
InChI |
InChI=1S/C6H15NO2/c1-2-6(5-7)9-4-3-8/h6,8H,2-5,7H2,1H3 |
InChIキー |
BOYBWTSSSFBVEH-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083799.png)
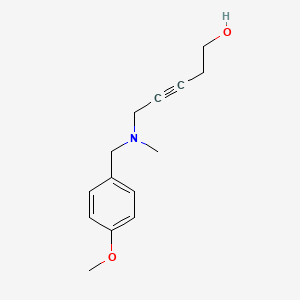

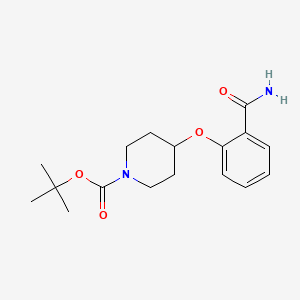
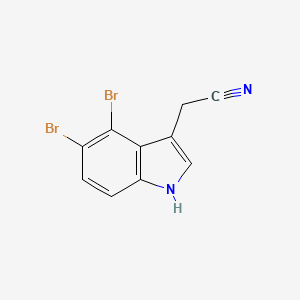
![Spiro[4.5]decane-6-carboxylic acid](/img/structure/B13083821.png)

![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)
